N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]but-2-ynamide
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Overview
Description
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]but-2-ynamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazine ring, a cyclohexyl group, and a but-2-ynamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]but-2-ynamide typically involves the following steps:
Formation of the pyrazin-2-yloxy group: This can be achieved by reacting pyrazine with an appropriate alkylating agent under basic conditions.
Cyclohexylation: The pyrazin-2-yloxy group is then attached to a cyclohexyl ring through a nucleophilic substitution reaction.
But-2-ynamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazine ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine or cyclohexyl derivatives.
Scientific Research Applications
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes or receptors, modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and stability, while the but-2-ynamide moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]picolinamide
- N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yl)acetamide
Uniqueness
N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-3-13(18)17-11-4-6-12(7-5-11)19-14-10-15-8-9-16-14/h8-12H,4-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGISCQAZDEBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCC(CC1)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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